molecular formula C22H24N2O4S2 B14374575 6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid CAS No. 90265-90-0

6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid

Cat. No.: B14374575
CAS No.: 90265-90-0
M. Wt: 444.6 g/mol
InChI Key: FNORRFCPFDYZKJ-UHFFFAOYSA-N
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Description

6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is a compound that combines the structural features of 6-methylsulfanyl-3,4-dihydroisoquinoline and oxalic acid. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many pharmaceuticals . The addition of oxalic acid can influence the solubility and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-3,4-dihydroisoquinoline typically involves the cyclization of phenylethanols and nitriles via a tandem annulation process . This reaction can be promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O). The reaction conditions are mild and can be carried out in the presence of a metal catalyst.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to facilitate the cyclization process. The use of environmentally benign reagents and conditions is preferred to minimize the formation of harmful by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfanyl-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid can also affect its solubility and stability, making it a versatile compound for various applications.

Properties

CAS No.

90265-90-0

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

6-methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid

InChI

InChI=1S/2C10H11NS.C2H2O4/c2*1-12-10-3-2-9-7-11-5-4-8(9)6-10;3-1(4)2(5)6/h2*2-3,6-7H,4-5H2,1H3;(H,3,4)(H,5,6)

InChI Key

FNORRFCPFDYZKJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C=NCC2.CSC1=CC2=C(C=C1)C=NCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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